molecular formula C33H34F3N5O6 B12095633 Di-tert-butyl 2,2'-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate

Di-tert-butyl 2,2'-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate

Cat. No.: B12095633
M. Wt: 653.6 g/mol
InChI Key: GFATYSIAKLIVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a quinoline moiety, and a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Coupling with Pyrimidine: The quinoline derivative is then coupled with a pyrimidine ring through a nucleophilic aromatic substitution reaction.

    Final Assembly: The final compound is assembled by reacting the intermediate with di-tert-butyl diacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethyl iodide, sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors, particularly those involved in cancer and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the quinoline and pyrimidine rings facilitate its integration into biological systems. This compound can modulate enzyme activity, inhibit receptor function, and alter cellular pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl 2,2’-((4-((5-(phenylcarbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Di-tert-butyl 2,2’-((4-((5-((3-methylphenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and binding affinity.

Uniqueness

The presence of the trifluoromethyl group in di-tert-butyl 2,2’-((4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)azanediyl)diacetate imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C33H34F3N5O6

Molecular Weight

653.6 g/mol

IUPAC Name

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]oxypyrimidin-2-yl]amino]acetate

InChI

InChI=1S/C33H34F3N5O6/c1-31(2,3)46-27(42)18-41(19-28(43)47-32(4,5)6)30-37-16-15-26(40-30)45-25-14-13-22-23(11-8-12-24(22)39-25)29(44)38-21-10-7-9-20(17-21)33(34,35)36/h7-17H,18-19H2,1-6H3,(H,38,44)

InChI Key

GFATYSIAKLIVOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C1=NC=CC(=N1)OC2=NC3=CC=CC(=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.